molecular formula C9H8O5 B15441456 Methyl 2,4-dihydroxyphenylglycolate CAS No. 67828-37-9

Methyl 2,4-dihydroxyphenylglycolate

Cat. No.: B15441456
CAS No.: 67828-37-9
M. Wt: 196.16 g/mol
InChI Key: DTTXYTFSERGEPB-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxyphenylglycolate (CAS: 67828-43-7, EINECS: 267-265-4) is a phenolic ester with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.18 g/mol . Its structure features a glycolic acid backbone esterified with a methyl group and substituted with hydroxyl groups at the 2- and 4-positions of the benzene ring. Its SMILES representation is COC(=O)C(=O)C₁=CC=C(O)C=C₁O, reflecting its ester and dihydroxyphenyl moieties .

Properties

CAS No.

67828-37-9

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C9H8O5/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,10-11H,1H3

InChI Key

DTTXYTFSERGEPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Phenolic Esters and Substituted Aromatic Compounds

Methyl 2,4-dihydroxyphenylglycolate shares functional group similarities with other phenolic esters, such as 2,4-dichlorophenoxy acetate and sandaracopimaric acid methyl ester (CAS: Not explicitly provided). Key differences arise from substituent effects:

  • Substituent Reactivity: The hydroxyl groups in this compound enhance hydrogen bonding and acidity compared to chlorine-substituted analogs like 2,4-dichlorophenoxy acetate. For example, log k values (a measure of solubility or partitioning) for 2,4-dinitrophenolate in 80% aqueous ethanol at 25°C indicate stronger solvation for hydroxyl-rich compounds .
  • Synthetic Routes: Similar to 2,4-dichlorophenoxy acetate synthesis (refluxing carboxylic acids with methanol and sulfuric acid), this compound likely undergoes esterification, though its dihydroxy substituents may necessitate protective group strategies to prevent oxidation .

Terpene-Derived Methyl Esters

Compounds like sandaracopimaric acid methyl ester (CAS: Not provided) and Z-communic acid methyl ester () are diterpene esters with complex bicyclic structures. Unlike this compound, these esters exhibit:

  • Higher Molecular Weights : Terpene esters often exceed 300 g/mol due to extended carbon skeletons .
  • Chirality : Many terpene esters (e.g., torulosic acid methyl ester) contain stereocenters, influencing biological activity and chromatographic behavior, whereas this compound is achiral .

Physicochemical and Functional Properties

Table 1: Comparative Data for Methyl Esters and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 67828-43-7 C₉H₁₀O₅ 198.18 Antioxidant potential, phenolic H-bonding
2,4-Dichlorophenoxy acetate Not provided C₈H₆Cl₂O₃ 221.04 Herbicide intermediate; Cl substituents enhance stability
Sandaracopimaric acid methyl ester Not provided C₂₁H₃₀O₂ 314.46 Resin component; chiral diterpene backbone
Z-Communic acid methyl ester Not provided C₂₁H₃₀O₂ 314.46 Antimicrobial activity; GC retention ~26 min

Key Findings:

Solubility and Reactivity : this compound’s hydroxyl groups confer higher polarity than chlorinated analogs, increasing water solubility but reducing lipid membrane permeability .

Thermal Stability : Unlike terpene esters (e.g., torulosal), which degrade at high temperatures in GC analysis, this compound’s simpler structure may enhance thermal stability .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2,4-dihydroxyphenylglycolate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via esterification of 2,4-dihydroxyphenylglycolic acid with methanol under acid catalysis. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the ester group using 1^1H and 13^{13}C NMR, focusing on carbonyl (δ\delta ~170 ppm) and aromatic proton signals (δ\delta 6.5–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show [M–H]^- at m/z 210.1 (calculated for C9_9H10_{10}O5_5).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 4 weeks; monitor degradation via HPLC.
  • pH Sensitivity : Dissolve in buffers (pH 2–9) and analyze degradation products (e.g., free dihydroxyphenylglycolic acid) using LC-MS.
  • Light Exposure : Compare UV-Vis spectra (200–400 nm) before and after 48-hour light exposure to detect photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., hydroxyl group positioning) or assay conditions. Mitigate by:

  • Orthogonal Assays : Compare results from bacterial (e.g., E. coli MIC) vs. mammalian cell cytotoxicity assays.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl vs. ethyl esters) and correlate substituent effects with bioactivity .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference datasets and identify outliers .

Q. How can computational modeling optimize this compound for target-specific applications?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes like tyrosinase (PDB ID: 2Y9X) using AutoDock Vina; prioritize poses with hydrogen bonds to active-site Cu2+^{2+} ions.
  • Quantum Mechanical (QM) Calculations : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites for derivatization .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.2) and cytochrome P450 interactions .

Q. What advanced techniques characterize its interaction with biological membranes?

  • Methodological Answer :

  • Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess lipid bilayer penetration.
  • Fluorescence Anisotropy : Tag the compound with BODIPY and monitor membrane fluidity changes in liposomes.
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories (GROMACS) to visualize partitioning into phosphatidylcholine bilayers .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer :

  • Standardized Protocols : Use internal standards (e.g., DMSO-d6_6 for NMR) and calibrate instruments daily.
  • Multivariate Analysis : Apply principal component analysis (PCA) to UV-Vis or IR spectra to identify outlier batches.
  • Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility of key peaks (e.g., IR carbonyl stretch at 1720 cm1^{-1}) .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Bootstrap Resampling : Perform 10,000 iterations to estimate confidence intervals for IC50_{50} values.
  • ANOVA with Post Hoc Tests : Compare treatment groups using Tukey’s HSD to control for type I errors .

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